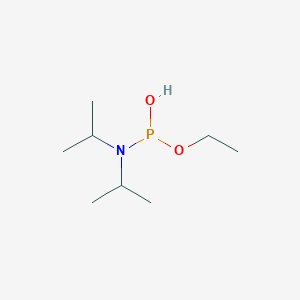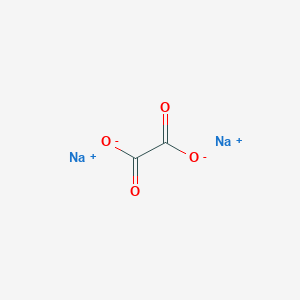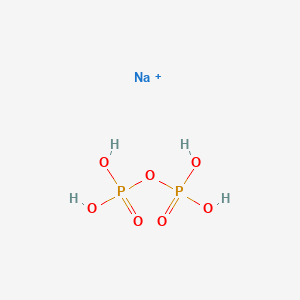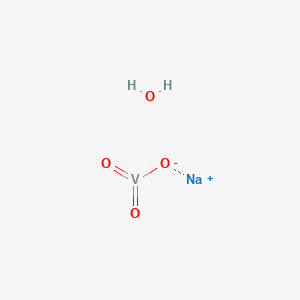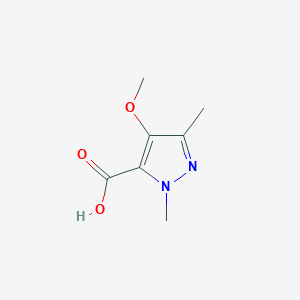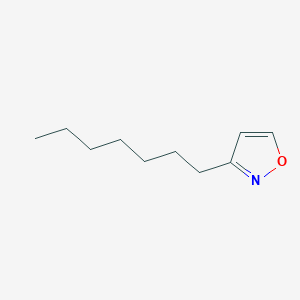
Methyl 5-acetyl-3-aminopyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-acetyl-3-aminopyrazine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Methyl 5-acetyl-3-aminopyrazine-2-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been suggested that it works by inducing apoptosis, or programmed cell death, in tumor cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-acetyl-3-aminopyrazine-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. It has also been found to have antiviral activity against certain viruses, such as herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 5-acetyl-3-aminopyrazine-2-carboxylate in lab experiments is its potential for use as a drug delivery system. It can be easily modified to target specific cells or tissues, which could improve the efficacy of drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on Methyl 5-acetyl-3-aminopyrazine-2-carboxylate. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective drugs. Another area of research could focus on optimizing its use as a drug delivery system, particularly for the treatment of cancer. Additionally, more research could be conducted on its antiviral activity, which could lead to the development of new antiviral drugs.
Métodos De Síntesis
Methyl 5-acetyl-3-aminopyrazine-2-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 5-acetyl-3-aminopyrazine-2-carboxylic acid with methyl chloroformate in the presence of a base. Another method involves the reaction of 5-acetyl-3-aminopyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction with dimethylamine.
Aplicaciones Científicas De Investigación
Methyl 5-acetyl-3-aminopyrazine-2-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
Propiedades
Número CAS |
135673-69-7 |
|---|---|
Nombre del producto |
Methyl 5-acetyl-3-aminopyrazine-2-carboxylate |
Fórmula molecular |
C8H9N3O3 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
methyl 5-acetyl-3-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-4(12)5-3-10-6(7(9)11-5)8(13)14-2/h3H,1-2H3,(H2,9,11) |
Clave InChI |
HHZFVDUDZNHGKB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C(=N1)N)C(=O)OC |
SMILES canónico |
CC(=O)C1=CN=C(C(=N1)N)C(=O)OC |
Sinónimos |
Pyrazinecarboxylic acid, 5-acetyl-3-amino-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



